molecular formula C19H23N3S B12001119 N',N'-Diethyl-N-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine

N',N'-Diethyl-N-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine

Cat. No.: B12001119
M. Wt: 325.5 g/mol
InChI Key: OTMRNEAGIPQZIV-UHFFFAOYSA-N
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Description

N~1~,N~1~-diethyl-N~2~-[2-(2-thienyl)-4-quinolinyl]-1,2-ethanediamine is a complex organic compound with the molecular formula C19H25N3S. This compound is known for its unique structure, which includes a quinoline ring fused with a thienyl group and an ethanediamine moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-diethyl-N~2~-[2-(2-thienyl)-4-quinolinyl]-1,2-ethanediamine typically involves multi-step organic reactions. One common method involves the reaction of 2-(2-thienyl)-4-quinolinecarboxaldehyde with N,N-diethylethylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-diethyl-N~2~-[2-(2-thienyl)-4-quinolinyl]-1,2-ethanediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~,N~1~-diethyl-N~2~-[2-(2-thienyl)-4-quinolinyl]-1,2-ethanediamine is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of N1,N~1~-diethyl-N~2~-[2-(2-thienyl)-4-quinolinyl]-1,2-ethanediamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The quinoline ring is known to interact with nucleic acids, potentially affecting gene expression and protein synthesis. The thienyl group may enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~1~-diethyl-N~2~-[2-(2-thienyl)-4-quinolinyl]-1,2-ethanediamine is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and binding affinity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C19H23N3S

Molecular Weight

325.5 g/mol

IUPAC Name

N',N'-diethyl-N-(2-thiophen-2-ylquinolin-4-yl)ethane-1,2-diamine

InChI

InChI=1S/C19H23N3S/c1-3-22(4-2)12-11-20-17-14-18(19-10-7-13-23-19)21-16-9-6-5-8-15(16)17/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,20,21)

InChI Key

OTMRNEAGIPQZIV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=CS3

Origin of Product

United States

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